molecular formula C23H22N4O2 B11516163 N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-3-ethoxybenzamide

N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-3-ethoxybenzamide

Cat. No.: B11516163
M. Wt: 386.4 g/mol
InChI Key: XFWJGQNUEXOHJA-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-3-ethoxybenzamide is an organic compound known for its unique chemical structure and properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-3-ethoxybenzamide typically involves the reaction of 3,4-dimethylaniline with benzotriazole under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as sodium hydroxide. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-3-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-3-ethoxybenzamide is widely used in scientific research due to its versatile properties:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-3-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-3-ethoxybenzamide is unique due to its specific combination of the benzotriazole ring and the ethoxybenzamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-3-ethoxybenzamide

InChI

InChI=1S/C23H22N4O2/c1-4-29-20-7-5-6-17(13-20)23(28)24-18-9-11-21-22(14-18)26-27(25-21)19-10-8-15(2)16(3)12-19/h5-14H,4H2,1-3H3,(H,24,28)

InChI Key

XFWJGQNUEXOHJA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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